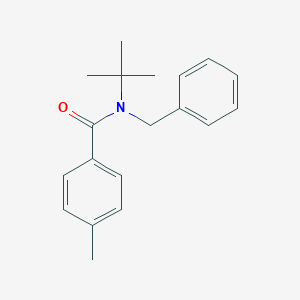
N-benzyl-N-(tert-butyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-4-methylbenzamide, also known as BMB, is a synthetic compound that belongs to the class of organic compounds called benzamides. It is a white crystalline powder that is commonly used in scientific research. BMB is a versatile compound that has a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
N-benzyl-N-(tert-butyl)-4-methylbenzamide is a benzamide compound that acts as a substrate for enzymes such as carboxylesterases. It is metabolized by these enzymes to produce benzyl alcohol and 4-methylbenzoic acid. The mechanism of action of this compound is not fully understood, but it is believed to be related to its ability to interact with enzymes and alter their activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is important in the regulation of neurotransmitters. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-(tert-butyl)-4-methylbenzamide in lab experiments is its versatility. It can be used as a substrate for a wide range of enzymes, making it a useful tool for studying enzyme activity. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities. Additionally, the synthesis of this compound requires the use of hazardous chemicals, which can pose a safety risk in the laboratory.
Future Directions
There are many potential future directions for research related to N-benzyl-N-(tert-butyl)-4-methylbenzamide. One area of interest is its potential as a cancer therapy. Studies have shown that this compound has cytotoxic effects on cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, research could focus on the development of new synthetic methods for this compound that are more efficient and less hazardous than current methods. Finally, more research could be done to explore the mechanism of action of this compound and its potential as a tool compound for studying enzyme activity.
Synthesis Methods
N-benzyl-N-(tert-butyl)-4-methylbenzamide can be synthesized by reacting benzylamine with tert-butyl 4-methylbenzoate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or dichloromethane. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
N-benzyl-N-(tert-butyl)-4-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as carboxylesterases, which are important in drug metabolism. This compound is also used as a tool compound to study the mechanism of action of various enzymes. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-benzyl-N-tert-butyl-4-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-15-10-12-17(13-11-15)18(21)20(19(2,3)4)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
InChI Key |
GDWBZJYYHYTWFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


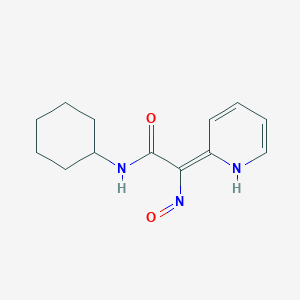
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)
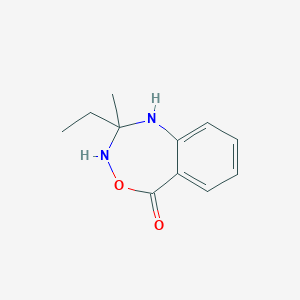
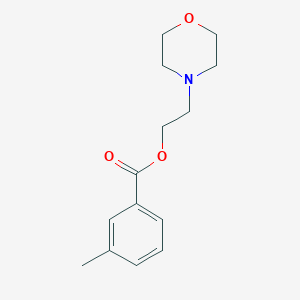
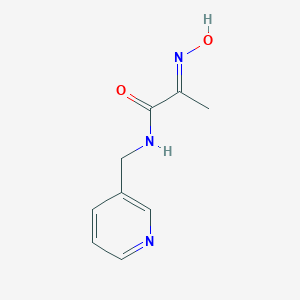
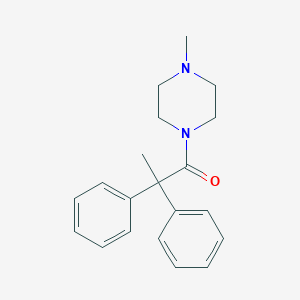
![2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B295128.png)
